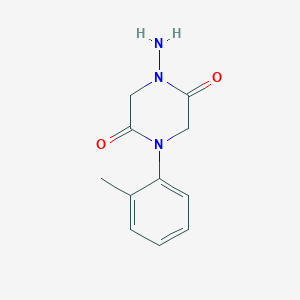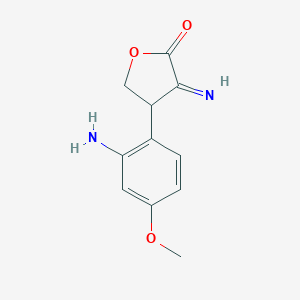
1-Amino-4-(2-methylphenyl)-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-(2-methylphenyl)-2,5-piperazinedione, also known as MPDP, is a chemical compound that belongs to the piperazine family. It is a white crystalline powder that is soluble in water and ethanol. MPDP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-Amino-4-(2-methylphenyl)-2,5-piperazinedione is not fully understood. However, it has been suggested that it may act as an antioxidant and protect against oxidative stress. 1-Amino-4-(2-methylphenyl)-2,5-piperazinedione has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular defense mechanisms.
Biochemical and Physiological Effects
1-Amino-4-(2-methylphenyl)-2,5-piperazinedione has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of glutathione, an antioxidant molecule, in neuronal cells. 1-Amino-4-(2-methylphenyl)-2,5-piperazinedione has also been found to reduce the production of reactive oxygen species, which can cause cellular damage. In addition, it has been shown to increase the activity of several enzymes involved in cellular defense mechanisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Amino-4-(2-methylphenyl)-2,5-piperazinedione in lab experiments is its potential as a neuroprotective agent. It has been shown to have a protective effect on neuronal cells and may have applications in the treatment of neurodegenerative diseases. However, one limitation of using 1-Amino-4-(2-methylphenyl)-2,5-piperazinedione is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on 1-Amino-4-(2-methylphenyl)-2,5-piperazinedione. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's and Alzheimer's. Further studies are needed to investigate the efficacy of 1-Amino-4-(2-methylphenyl)-2,5-piperazinedione in these conditions. Another area of interest is the development of more efficient synthesis methods for 1-Amino-4-(2-methylphenyl)-2,5-piperazinedione, which could make it more accessible for scientific research. Additionally, further studies are needed to fully understand the mechanism of action of 1-Amino-4-(2-methylphenyl)-2,5-piperazinedione and its effects on cellular defense mechanisms.
Synthesis Methods
The synthesis of 1-Amino-4-(2-methylphenyl)-2,5-piperazinedione involves the reaction between 2-methylphenylhydrazine and maleic anhydride. The reaction takes place in the presence of a catalyst, such as acetic acid or sulfuric acid. The resulting product is then purified through recrystallization.
Scientific Research Applications
1-Amino-4-(2-methylphenyl)-2,5-piperazinedione has been used in scientific research to investigate its potential as a neuroprotective agent. Studies have shown that 1-Amino-4-(2-methylphenyl)-2,5-piperazinedione can reduce oxidative stress and prevent cell death in neuronal cells. It has also been found to enhance the survival of dopaminergic neurons, which are involved in the regulation of movement and mood.
properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-amino-4-(2-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C11H13N3O2/c1-8-4-2-3-5-9(8)13-6-11(16)14(12)7-10(13)15/h2-5H,6-7,12H2,1H3 |
InChI Key |
MFGACEVUYICNDU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CC(=O)N(CC2=O)N |
Canonical SMILES |
CC1=CC=CC=C1N2CC(=O)N(CC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292359.png)
![2-[(5-methyl-2-furyl)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B292361.png)





![2,3,4-triphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazine-7-thione](/img/structure/B292367.png)
![2-(4-methylphenyl)-3,4-diphenyl-6-[2-(1-pyrrolidinyl)ethyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292368.png)
![2-(2-fluorophenyl)-3,4-diphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292370.png)
![7-chloro-2-(4-chlorophenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292376.png)
![7-chloro-2-(4-methylphenyl)-3,4-diphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292380.png)
![7-chloro-3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292381.png)
![7-chloro-2,3,4-triphenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292382.png)